molecular formula C76H125N5O57 B1496904 Disialyloctasaccharide CAS No. 58902-60-6

Disialyloctasaccharide

Cat. No.: B1496904
CAS No.: 58902-60-6
M. Wt: 2020.8 g/mol
InChI Key: YQWQHDSJVQCIQT-BNIJKCBMSA-N
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Description

Disialyloctasaccharide is a complex oligosaccharide composed of eight sugar units, including two sialic acid residues. It is a type of sialylated N-glycan, which plays a crucial role in various biological processes. This compound is often used in glycoscience research due to its well-defined structure and its ability to mimic natural glycans found in human cells .

Biochemical Analysis

Biochemical Properties

Disialyloctasaccharide participates in numerous biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with sialyltransferases, which are enzymes that transfer sialic acid residues to glycoproteins and glycolipids. These interactions are essential for the biosynthesis of sialylated glycoconjugates, which are crucial for cell recognition and signaling. Additionally, this compound binds to lectins, a type of protein that recognizes specific carbohydrate structures, facilitating cell-cell adhesion and communication .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in modulating immune responses by interacting with immune cell receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins). These interactions can either activate or inhibit immune cell functions, depending on the context. Furthermore, this compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, such as sialidases, which cleave sialic acid residues from glycoconjugates. This regulation of enzyme activity is crucial for maintaining the balance of sialylated structures on cell surfaces. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic modifications, leading to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance immune responses and promote cell survival, while at high doses, it may induce toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm. These findings are crucial for determining the optimal dosage for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of sialylated glycoconjugates. It interacts with enzymes such as sialyltransferases and sialidases, which regulate the addition and removal of sialic acid residues. These interactions affect metabolic flux and the levels of various metabolites, influencing cellular functions and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be internalized by cells via endocytosis and transported to various cellular compartments. The localization and accumulation of this compound are influenced by factors such as cell type, tissue environment, and the presence of specific receptors .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the Golgi apparatus and endosomes, where it participates in the biosynthesis and modification of glycoconjugates. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function and activity. This subcellular localization is essential for maintaining cellular homeostasis and regulating various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disialyloctasaccharide can be synthesized using chemoenzymatic methods. One common approach involves the use of glycosyltransferases to sequentially add monosaccharide units to a growing oligosaccharide chain. The reaction conditions typically include specific pH buffers, temperatures, and the presence of metal ion cofactors to facilitate enzyme activity .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases and other enzymes required for the synthesis of the oligosaccharide. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Disialyloctasaccharide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications being made. For example, oxidation of the sialic acid residues can lead to the formation of aldehyde groups, which can then be further reacted to form various derivatives .

Scientific Research Applications

Disialyloctasaccharide has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its well-defined structure and the presence of two sialic acid residues, which confer specific biological activities. Its ability to mimic natural glycans makes it a valuable tool in glycoscience research and biopharmaceutical development .

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H125N5O57/c1-19(90)77-24(8-82)41(100)58(29(99)11-85)131-70-57(116)63(134-72-65(54(113)45(104)31(13-87)125-72)136-67-40(81-23(5)94)50(109)60(33(15-89)127-67)133-69-56(115)52(111)47(106)36(130-69)18-123-76(74(119)120)7-26(96)38(79-21(3)92)62(138-76)43(102)28(98)10-84)48(107)34(128-70)16-121-71-64(53(112)44(103)30(12-86)124-71)135-66-39(80-22(4)93)49(108)59(32(14-88)126-66)132-68-55(114)51(110)46(105)35(129-68)17-122-75(73(117)118)6-25(95)37(78-20(2)91)61(137-75)42(101)27(97)9-83/h8,24-72,83-89,95-116H,6-7,9-18H2,1-5H3,(H,77,90)(H,78,91)(H,79,92)(H,80,93)(H,81,94)(H,117,118)(H,119,120)/t24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54-,55+,56+,57-,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,75+,76+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWQHDSJVQCIQT-BNIJKCBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9(CC(C(C(O9)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@@]9(C[C@@H]([C@H]([C@@H](O9)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H125N5O57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2020.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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